(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to temperatures around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
Chemistry
In chemistry, (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its reactivity and stability make it a valuable tool for constructing carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of pharmaceuticals and biologically active molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the resulting compounds .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of material properties .
Mechanism of Action
The mechanism of action of (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (2,3-Difluoro-4-(methoxymethoxy)phenyl)boronic acid
- (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid
Uniqueness
(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is unique due to the specific positioning of the fluorine atoms and the methoxymethoxy group. This unique structure imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
[4,5-difluoro-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-7(11)6(10)2-5(8)9(12)13/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQYMQLWYSUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCOC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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